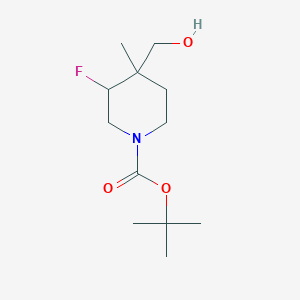

tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-5-12(4,8-15)9(13)7-14/h9,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIMHKNZSIWQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The target compound is a piperidine derivative featuring a tert-butyl carbamate protecting group on the nitrogen, a fluorine substituent at the 3-position, and a hydroxymethyl and methyl substitution at the 4-position. The synthetic approach typically involves:

- Construction or modification of the piperidine ring with regio- and stereoselective introduction of fluorine and hydroxymethyl groups.

- Protection of the nitrogen atom via tert-butyl carbamate (Boc) formation to stabilize the intermediate and final product.

- Functional group transformations to introduce the 4-(hydroxymethyl)-4-methyl substituents.

Key Preparation Methods and Reaction Steps

Starting Materials and Intermediates

- tert-Butyl 4-oxopiperidine-1-carboxylate derivatives serve as common precursors, allowing selective fluorination and subsequent hydroxymethylation.

- Fluorinated intermediates such as tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate are often used, enabling nucleophilic addition at the 4-position.

Fluorination

- Fluorine introduction at the 3-position can be achieved via electrophilic fluorination or nucleophilic substitution on appropriately functionalized piperidine intermediates.

- Control of stereochemistry (e.g., (3S,4R) configuration) is crucial and often realized through chiral catalysts or chiral starting materials.

Hydroxymethylation and Methylation at the 4-Position

- The hydroxymethyl group at the 4-position is introduced by nucleophilic addition of formaldehyde or equivalents to the 4-oxo intermediate.

- Methylation at the 4-position can be performed either before or after hydroxymethylation, depending on the synthetic route, often using methylating agents such as methyl iodide or methyl lithium derivatives.

Protection and Purification

- The nitrogen atom is protected with a tert-butyl carbamate group to yield the tert-butyl piperidine-1-carboxylate structure.

- Purification methods include crystallization and chromatographic techniques to isolate the pure stereoisomer.

Detailed Example from Patent Literature

A related patent (CN108440388A) describes the preparation of tert-butyl piperidine-1-carboxylate derivatives with fluorine and hydroxymethyl substitutions, illustrating a multi-step process:

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Preparation of tert-butyl 4-oxo-piperidine-1-carboxylate intermediate | Starting from piperidine derivatives, Boc protection |

| 2 | Electrophilic fluorination at 3-position | Selective fluorinating agent, controlled temperature |

| 3 | Nucleophilic addition of hydroxymethyl group at 4-position | Formaldehyde or equivalent, base catalyst |

| 4 | Methylation at 4-position | Methylating agent (e.g., MeI), base |

| 5 | Purification and isolation | Chromatography, recrystallization |

This patent highlights the importance of stepwise functionalization and protection to achieve the desired substitution pattern with high stereochemical purity.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents | Notes |

|---|---|---|---|

| Boc Protection | Protect piperidine nitrogen | Boc anhydride, base | Stabilizes intermediate |

| Fluorination | Introduce fluorine at 3-position | Electrophilic fluorinating agents | Stereoselective control required |

| Hydroxymethylation | Add hydroxymethyl group at 4-position | Formaldehyde, base | Nucleophilic addition |

| Methylation | Add methyl group at 4-position | Methyl iodide, base | May precede or follow hydroxymethylation |

| Purification | Isolate pure compound | Chromatography, recrystallization | Ensures stereochemical purity |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has been studied for its potential in developing novel pharmaceuticals. Its structural features, particularly the fluorine atom and hydroxymethyl group, enhance biological activity and selectivity.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. The presence of the piperidine ring structure is critical for binding to neurotransmitter receptors, potentially modulating serotonin and norepinephrine levels .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic pathways. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Synthesis of Bioactive Molecules

The tert-butyl ester can be hydrolyzed to yield corresponding acids, which are essential in synthesizing bioactive compounds. For example, it can be converted into derivatives that inhibit specific enzymes involved in disease pathways .

Drug Development

In the context of drug development, this compound is explored for its role as a lead compound. Its modifications can lead to improved pharmacokinetic properties and reduced toxicity.

Example of Derivative Development

Researchers have synthesized several derivatives by altering the substituents on the piperidine ring. These modifications have been shown to enhance potency against specific targets, such as cancer cells or bacterial pathogens .

Data Tables

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Storage Conditions | Sealed, dry, at 2–8°C |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

Mechanism of Action

The mechanism of action of tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3,3-Difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl 3-Fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate

tert-Butyl (3S,4R)-3-Fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- CAS : 1610418-19-3

- Molecular Formula: C₁₁H₂₀FNO₃

- Molecular Weight : 233.28 g/mol

- Key Differences :

- Stereochemistry : (3S,4R) configuration vs. the target compound’s 4-methyl substitution.

- Lacks the 4-methyl group , leading to reduced steric bulk.

- Implications : Differences in chiral recognition and binding affinity in enantioselective reactions or drug-target interactions.

tert-Butyl 4-(2-Hydroxyethyl)-4-methylpiperidine-1-carboxylate

Physicochemical Properties

Biological Activity

tert-Butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS No. 1334412-55-3) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article focuses on its biological activity, mechanisms of action, and potential applications based on recent research findings.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. In vitro studies demonstrated an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition, suggesting significant potential as a therapeutic agent against neurodegenerative diseases .

- Amyloid Beta Aggregation Prevention : It has been reported to inhibit the aggregation of amyloid beta peptide (Aβ), a key factor in the development of Alzheimer's disease. At a concentration of 100 μM, it achieved an 85% inhibition rate of Aβ aggregation .

- Cell Viability Enhancement : In studies involving astrocyte cells exposed to Aβ, the compound improved cell viability from 43.78% to 62.98%, indicating protective effects against neurotoxicity .

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| In Vitro Study on Astrocytes | Assess protective effects against Aβ toxicity | Cell viability assays | Improved cell viability; reduced TNF-α production |

| Enzyme Inhibition Assay | Evaluate β-secretase and acetylcholinesterase inhibition | Enzyme activity assays | Significant inhibition observed (IC50 = 15.4 nM for β-secretase) |

| Aβ Aggregation Study | Investigate effects on amyloid aggregation | Aggregation assays | 85% inhibition at 100 μM concentration |

Applications in Research

The unique structural features of this compound make it valuable for various scientific applications:

- Drug Development : Its ability to inhibit key enzymes involved in neurodegeneration positions it as a candidate for further development into therapeutic agents for Alzheimer's disease.

- Biochemical Probes : The compound can serve as a probe in NMR studies due to the sensitivity provided by its tert-butyl group, facilitating the study of protein interactions .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-Fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step functionalization of a piperidine core. A documented procedure () uses lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce ester intermediates, yielding hydroxymethyl derivatives. Key steps include:

- Reduction: LiAlH₄ in anhydrous THF at controlled temperatures (0°C to room temperature) to avoid over-reduction.

- Purification: Silica gel column chromatography with gradients of ethyl acetate/hexane for isolating the product.

- Protection: The tert-butoxycarbonyl (Boc) group is introduced early to stabilize the piperidine nitrogen during subsequent reactions.

Critical parameters: Moisture-sensitive reagents require inert atmospheres (N₂/Ar), and reaction progress should be monitored via TLC or LC-MS.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns, hydroxymethyl protons).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: For absolute configuration determination, SHELX software ( ) is widely used for small-molecule refinement. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane.

Data interpretation: Fluorine’s electronegativity causes deshielding in NMR, while crystallography resolves stereochemistry at the 3-fluoro and 4-methyl positions.

Basic: What safety protocols are essential for handling this compound?

Answer:

Safety measures derived from structurally related piperidine derivatives () include:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation.

- Storage: In airtight containers under inert gas at –20°C to prevent hydrolysis of the Boc group.

Advanced: How can computational modeling predict the reactivity of the fluorinated piperidine core?

Answer:

Density Functional Theory (DFT) calculations assess steric and electronic effects:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., fluorine’s inductive effect on the hydroxymethyl group).

- Transition State Analysis: Predicts regioselectivity in reactions like SN² substitutions or oxidations.

- Docking Studies: Evaluates interactions with biological targets (e.g., enzymes), leveraging structural analogs () with known activity.

Software tools: Gaussian or ORCA for DFT; AutoDock for molecular docking.

Advanced: What strategies mitigate steric hindrance during functionalization of the 4-methyl group?

Answer:

Steric bulk at C4 requires tailored approaches:

- Bulky Reagents: Use hindered bases (e.g., LDA) or catalysts (e.g., Pd(OAc)₂ with phosphine ligands) to direct reactions away from crowded regions.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce aggregation.

- Temperature Control: Lower temperatures (–78°C) favor kinetic over thermodynamic products in lithiation reactions.

Case study: achieved hydroxymethylation via low-temperature LiAlH₄ reduction, minimizing side reactions.

Advanced: How to design stability studies under physiological conditions for drug discovery applications?

Answer:

Assess hydrolytic and metabolic stability using:

- pH-Variation Experiments: Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.

- Liver Microsome Assays: Quantify metabolic half-life using human or rat microsomes, with LC-MS/MS detection.

- Light/Heat Stability: Expose to accelerated conditions (40°C/75% RH, UV light) per ICH guidelines.

Key findings: The Boc group may hydrolyze in acidic conditions, requiring prodrug strategies for in vivo applications ( ).

Advanced: How does the compound’s stereochemistry influence its biological activity?

Answer:

Stereochemical analysis involves:

- Chiral Chromatography: Separate enantiomers using columns like Chiralpak IG with hexane/isopropanol.

- Biological Assays: Compare IC₅₀ values of enantiomers against targets (e.g., kinases, GPCRs).

- Molecular Dynamics (MD): Simulate binding modes of R/S configurations to active sites.

Example: highlights analogs where fluorine’s spatial orientation impacts target affinity.

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

Scale-up hurdles include:

- Exotherm Management: Use jacketed reactors for LiAlH₄ reductions to control temperature.

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency.

- Yield Optimization: Catalyst screening (e.g., Grubbs catalysts for ring-closing metathesis) improves atom economy.

Documented issues: reports 60–70% yields at small scale; pilot studies may require iterative optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.